4-Iodo-3-(trifluoromethyl)biphenyl

Description

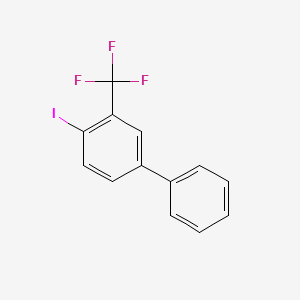

4-Iodo-3-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative featuring an iodine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of one benzene ring. This compound’s structure combines the electronic effects of a strong electron-withdrawing group (-CF₃) and a heavy halogen (iodine), making it a valuable intermediate in cross-coupling reactions and materials science. Its biphenyl core enhances conjugation and stability, while the iodine substituent serves as a reactive site for further functionalization, such as Suzuki-Miyaura or Ullmann couplings.

Properties

Molecular Formula |

C13H8F3I |

|---|---|

Molecular Weight |

348.10 g/mol |

IUPAC Name |

1-iodo-4-phenyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8F3I/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H |

InChI Key |

FDLAWTXIGNJEGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 4-iodobenzotrifluoride can be coupled with phenylboronic acid under these conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the compound in oxidation and reduction reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, DMF (dimethylformamide), and THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)biphenyl has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)biphenyl in various applications depends on its chemical structure. The iodine atom and trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps involving palladium catalysts .

Comparison with Similar Compounds

Key Differences :

- Iodo vs. SCF₃ : Iodine facilitates cross-coupling reactions, whereas -SCF₃ enhances hydrophobicity and metabolic stability in pharmaceuticals.

- Synthesis Yields: The -SCF₃ derivative is synthesized via Tf₂O/CF₃SO₂Na in dichloromethane with 65–82% yields, demonstrating efficient trifluoromethylthiolation .

Comparison with Aniline and Substituted Aniline Compounds

Core Structure and Reactivity

- 4-Iodo-3-(trifluoromethyl)aniline : Features an amine (-NH₂) group at the 1-position, making it more reactive in electrophilic aromatic substitution compared to the biphenyl analogue. The -NH₂ group also enables diazotization and subsequent functionalization .

- 4-Iodo-2,5-bis(trifluoromethyl)aniline : Incorporates two -CF₃ groups, amplifying electron-withdrawing effects and reducing solubility in polar solvents. This compound’s synthesis likely involves sequential trifluoromethylation steps .

Functional Contrast :

| Property | This compound | 4-Iodo-3-(trifluoromethyl)aniline |

|---|---|---|

| Core Structure | Biphenyl | Aniline (monoaromatic) |

| Key Reactivity | Cross-coupling via iodine | Diazotization, amide formation |

| Electron Effects | Strongly deactivated ring | Moderately activated (via -NH₂) |

Physicochemical Properties and Reactivity Trends

- Lipophilicity : The -CF₃ group increases hydrophobicity in all analogues. Biphenyl derivatives exhibit higher logP values than aniline-based compounds due to extended aromaticity.

- Thermal Stability: Biphenyl cores generally offer greater thermal stability compared to monoaromatic anilines.

- Reactivity : Iodine in biphenyl derivatives supports metal-catalyzed couplings, while -NH₂ in anilines enables nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.